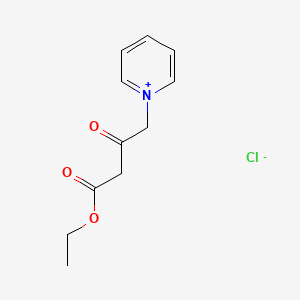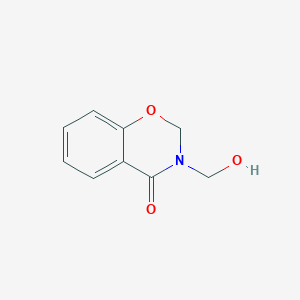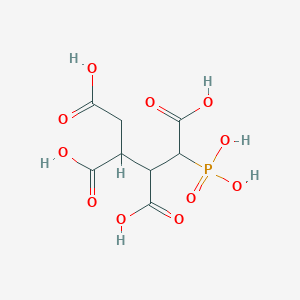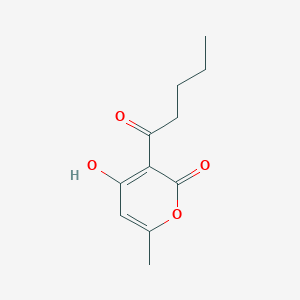![molecular formula C21H24O6 B12559832 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- CAS No. 163890-98-0](/img/structure/B12559832.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,8,10-Tetraoxaspiro[55]undecane, 3,9-bis(3-methoxyphenyl)- is a complex organic compound known for its unique spirocyclic structure This compound features a spiro linkage between two tetraoxaspiro undecane units, each substituted with two 3-methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic core. The subsequent introduction of 3-methoxyphenyl groups can be achieved through electrophilic aromatic substitution reactions using appropriate methoxy-substituted benzene derivatives.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts such as Lewis acids can be employed to enhance reaction rates and yields. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of hydrogenated aromatic rings.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, potentially inhibiting or modulating biological pathways. The methoxyphenyl groups contribute to the compound’s ability to interact with hydrophobic pockets within proteins, enhancing its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-diethenyl-
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- stands out due to its specific substitution pattern with methoxyphenyl groups, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
CAS-Nummer |
163890-98-0 |
|---|---|
Molekularformel |
C21H24O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
3,9-bis(3-methoxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C21H24O6/c1-22-17-7-3-5-15(9-17)19-24-11-21(12-25-19)13-26-20(27-14-21)16-6-4-8-18(10-16)23-2/h3-10,19-20H,11-14H2,1-2H3 |
InChI-Schlüssel |
SOYBTBNDSLXCGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2OCC3(CO2)COC(OC3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)







